Econazole Nitrate

Description

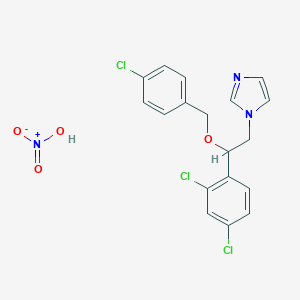

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) |

Source

|

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 |

Source

|

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) |

Source

|

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Econazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of econazole nitrate, an imidazole antifungal agent. The information is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Chemical Structure and Properties

This compound is the nitrate salt of econazole, a synthetic imidazole derivative with a broad spectrum of antifungal activity. Its chemical structure is characterized by an imidazole ring linked to a dichlorophenyl group and a chlorobenzyl ether moiety.

IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[1][2][3]

Molecular Formula: C₁₈H₁₆Cl₃N₃O₄[1][4]

Molecular Weight: 444.7 g/mol [1][4]

The key structural features of this compound include:

-

Imidazole Ring: Essential for its antifungal activity.

-

Dichlorophenyl Group: Contributes to the lipophilicity of the molecule.

-

Chlorobenzyl Ether Moiety: Enhances the compound's antifungal potency.

-

Nitrate Salt: Improves the solubility and stability of the active pharmaceutical ingredient.

| Property | Value | Source |

| Melting Point | 162 °C - 166 °C | [4] |

| Appearance | White crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the N-alkylation of imidazole followed by O-alkylation and subsequent salt formation. Several synthetic routes have been developed, including one-pot methodologies designed to improve efficiency and reduce environmental impact.

A common synthetic pathway is illustrated below:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, based on published literature.

2.1.1. One-Pot Synthesis of this compound

This protocol is adapted from a one-pot synthesis method aimed at improving efficiency and reducing waste.

Materials:

-

1-(2,4-dichlorophenyl)-2-chloro-ethanol

-

Imidazole

-

p-chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium hydroxide (KOH)

-

Aluminium oxide (Al₂O₃)

-

Polyethylene glycol-200 (PEG-200)

-

Toluene

-

Nitric acid

Procedure:

-

Catalyst Preparation: A composite catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving K₂CO₃ and KOH in water, adding Al₂O₃, stirring at 60-65°C, followed by rotary evaporation and drying.

-

N-Alkylation: In a reaction vessel, the prepared catalyst, imidazole, toluene, and PEG-200 are heated to reflux to remove water. The mixture is then cooled, and a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is heated to approximately 71°C and maintained for 3 hours to yield an intermediate imidazole ethanol solution.

-

O-Alkylation: To the intermediate solution, p-chlorobenzyl chloride and additional catalyst are added. The reaction is heated and stirred.

-

Work-up and Salt Formation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude econazole base is dissolved in a suitable solvent like 2-propanol and treated with concentrated nitric acid to precipitate this compound.

-

Purification: The crude this compound is recrystallized from a solvent mixture such as 2-propanol, methanol, and diisopropyl ether to yield the final product.

| Parameter | Value |

| N-Alkylation Temperature | ~71 °C |

| N-Alkylation Time | 3.0 hours |

| Yield | 65-68% |

| Melting Point | 164.2-165.3 °C |

2.1.2. Synthesis via Imidazole Ethanol Intermediate

This traditional method involves the isolation of the imidazole ethanol intermediate before proceeding to the O-alkylation step.

Materials:

-

1-(2,4-dichlorophenyl)-2-chloro-ethanol

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., TEBA, PEG-400)

-

Solvent (e.g., DMF, THF)

-

p-chlorobenzyl chloride

-

Toluene

-

Nitric acid

Procedure:

-

Synthesis of Imidazole Ethanol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are reacted in the presence of NaOH and a phase transfer catalyst in a solvent like DMF or THF. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours. The crude imidazole ethanol is then isolated, often through recrystallization.

-

Synthesis of Econazole: The purified imidazole ethanol is then reacted with p-chlorobenzyl chloride in a biphasic system of toluene and aqueous NaOH, again using a phase transfer catalyst, at a high temperature (e.g., 80-100°C).

-

Salt Formation and Purification: After the reaction, the organic layer is separated, and the crude econazole is obtained by solvent evaporation. The base is then dissolved in an alcohol and acidified with nitric acid to form this compound. The final product is purified by recrystallization.

| Parameter | Value |

| Imidazole Ethanol Reaction Temp. | 65-80 °C |

| Imidazole Ethanol Reaction Time | 3-5 hours |

| O-Alkylation Reaction Temp. | 40-100 °C |

| O-Alkylation Reaction Time | 2-4 hours |

| Overall Yield | 53-68% |

Logical Workflow for Synthesis

The synthesis of this compound can be broken down into a logical sequence of steps, each with specific inputs and outputs.

Caption: Logical workflow of this compound synthesis.

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. For further details on specific analytical methods and in-depth mechanistic studies, consulting the primary scientific literature is recommended.

References

- 1. CN110683992B - Method for synthesizing this compound by one-pot method - Google Patents [patents.google.com]

- 2. This compound | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. media.neliti.com [media.neliti.com]

- 5. This compound [drugfuture.com]

Econazole nitrate molecular formula and molecular weight

An In-depth Technical Guide to Econazole Nitrate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic imidazole antifungal agent with a broad spectrum of activity against a wide range of fungi, including dermatophytes, yeasts, and molds. It is widely utilized in topical formulations for the treatment of various cutaneous fungal infections. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆Cl₃N₃O₄ | [1][2] |

| Molecular Weight | 444.7 g/mol | [1][2] |

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | [1] |

| CAS Number | 24169-02-6 | |

| Melting Point | 162 °C (324 °F) | [3] |

| Solubility | Sparingly soluble in water. Soluble at 0.4mg/ml in DMSO. | [2] |

Mechanism of Action

This compound's primary antifungal effect is achieved through the disruption of the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[1][2][4] This enzyme is a critical component in the biosynthesis of ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors. This alteration in the sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, increasing its permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section details common experimental methodologies for the analysis and evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is used for the determination of this compound in cream formulations.

-

Objective: To quantify the amount of this compound and separate it from its main impurities and preservatives.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh a portion of the cream formulation.

-

Perform a single extraction step with hydrochloric acid.[5]

-

Filter the sample extract through a 0.45 µm filter prior to injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions and sample solutions.

-

Record the chromatograms and calculate the concentration of this compound based on the peak area ratio relative to the internal standard.

-

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

-

Materials:

-

96-well flat-bottomed microtitration plates.

-

Sabouraud Dextrose Agar (SDA) for culturing fungi.

-

RPMI 1640 medium.

-

This compound stock solution.

-

Fungal isolates (e.g., Candida albicans).

-

-

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolates on SDA plates.

-

Pick several colonies and suspend them in sterile saline.

-

Adjust the cell density using a spectrophotometer at a wavelength of 530 nm to achieve a transmission of 75-77%.[7]

-

Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/mL.[7]

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in the microtitration plates using RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well.

-

Include a drug-free well as a growth control.

-

Incubate the plates at 35 °C for 24-48 hours.[7]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes an 80% or more reduction in growth compared to the drug-free control well.[7]

-

-

In Vitro Drug Release Study

This method evaluates the release profile of this compound from a topical gel formulation.

-

Objective: To measure the rate and extent of drug release from a semi-solid dosage form.

-

Apparatus: Franz diffusion cell.

-

Materials:

-

This compound gel formulation.

-

Synthetic membrane (e.g., cellulose acetate).

-

Phosphate buffer (pH 6.8) as the receptor medium.

-

-

Procedure:

-

Mount the synthetic membrane on the Franz diffusion cell.

-

Fill the receptor compartment with the phosphate buffer, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5 °C.

-

Apply a known quantity of the this compound gel to the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

-

Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

-

The release data can be fitted to various kinetic models (e.g., Korsmeyer-Peppas) to determine the mechanism of drug release.[8]

-

Conclusion

This compound remains a significant antifungal agent in the treatment of topical mycoses. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and microbiological evaluation techniques is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Articles [globalrx.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Econazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole nitrate, an imidazole antifungal agent, exhibits a broad spectrum of in vitro activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflows. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Introduction

This compound is a synthetic imidazole derivative with potent fungistatic and, at higher concentrations, fungicidal properties.[1] It is widely used in the topical treatment of superficial fungal infections such as tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis.[2] The efficacy of this compound stems from its ability to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death.[3][4] This document details the in vitro antifungal spectrum of this compound, supported by a compilation of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data. Furthermore, it outlines the standardized experimental protocols for determining antifungal susceptibility, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[3][5] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By binding to the heme component of the enzyme, econazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane.[5] The resulting altered membrane structure increases its permeability, causing a leakage of essential intracellular components and ultimately leading to the inhibition of fungal growth and cell death.[3][6]

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

In Vitro Antifungal Spectrum and Susceptibility Data

This compound demonstrates a broad spectrum of activity against a variety of fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various in vitro studies. It is important to note that variations in methodology (e.g., specific CLSI protocol version, inoculum size, and incubation time) can influence MIC and MFC values.

Dermatophytes

This compound is highly active against dermatophytes, the fungi responsible for common cutaneous infections.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | ≤0.001 - ≤0.5 | ≤0.016 | ≤0.016 - 0.03 | [7][8] |

| Trichophyton mentagrophytes | ≤0.0125 | - | ≤0.016 | [7] |

| Epidermophyton floccosum | ≤0.0125 - ≤0.063 | - | ≤0.016 | [7][9] |

| Microsporum canis | ≤0.0125 | - | - | [7] |

| Microsporum audouini | - | - | - | [8] |

Yeasts

This compound exhibits significant activity against various yeast species, including Candida and Malassezia species.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.016 - 32 | 8 | 16 | [3][10] |

| Candida tropicalis | 0.016 - 16 | - | - | [3] |

| Candida parapsilosis | 0.016 - 16 | - | - | [3] |

| Candida glabrata | 0.016 - 16 | - | - | [3] |

| Candida krusei | 0.016 - 16 | - | - | [3] |

| Malassezia furfur | - | - | - | [11] |

Molds

The in vitro activity of this compound extends to various molds, including Aspergillus species.

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Aspergillus spp. | - | [12][13] |

Experimental Protocols

The determination of in vitro antifungal susceptibility of this compound is predominantly performed using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is a standardized procedure for testing the susceptibility of yeasts such as Candida species.

4.1.1. Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.[3]

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[3]

4.1.2. Test Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[3][6]

-

Inoculate each well with the prepared yeast suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

-

Incubate the plates at 35°C for 24-48 hours.[3]

4.1.3. Interpretation of Results (MIC):

-

The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50% or ≥80% reduction) of growth compared to the drug-free control well.[3]

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This standardized method is used for determining the susceptibility of filamentous fungi, including dermatophytes and Aspergillus species.[7][14]

4.2.1. Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 4-7 days to encourage sporulation.[7]

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a specific optical density using a spectrophotometer, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1-3 x 10³ CFU/mL.[7]

4.2.2. Test Procedure:

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[7]

-

Inoculate each well with the prepared conidial suspension.

-

Include growth and sterility controls.

-

Incubate the plates at 35°C for 4 days for most dermatophytes.[7]

4.2.3. Interpretation of Results (MIC):

-

The MIC is the lowest concentration of the drug that shows complete inhibition of growth (for some antifungals) or a prominent decrease in turbidity (≥80%) compared to the growth control.[7]

Caption: CLSI Broth Microdilution Antifungal Susceptibility Testing Workflow.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

4.3.1. Procedure:

-

Following the determination of the MIC from the broth microdilution assay, an aliquot (typically 20 µL) is taken from each well that shows no visible growth.[15]

-

This aliquot is subcultured onto an appropriate agar medium (e.g., SDA) that is free of any antifungal agent.[15]

-

The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 48-72 hours).

4.3.2. Interpretation of Results (MFC):

-

The MFC is the lowest concentration of this compound from which there is no fungal growth or a significant reduction in CFU (e.g., 99.9% killing) on the subculture plates.[15]

Conclusion

This compound remains a potent and broad-spectrum antifungal agent with significant in vitro activity against a wide array of clinically relevant fungi. The standardized methodologies provided by the CLSI are crucial for the reproducible and comparable assessment of its antifungal efficacy. The compiled MIC and MFC data in this guide serve as a valuable reference for understanding the susceptibility patterns of various fungal pathogens to this compound, thereby aiding in further research and development of antifungal therapies. Continued surveillance of in vitro susceptibility is essential for monitoring for the emergence of resistance and ensuring the continued clinical utility of this important antifungal agent.

References

- 1. scribd.com [scribd.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Buy this compound | 24169-02-6 | > 98% [smolecule.com]

- 9. Further in vitro studies with oxiconazole nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal activity of ketoconazole and other azoles against Malassezia furfur in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [this compound. In vitro tests and clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 15. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

Econazole Nitrate's Core Mechanism of Action: A Technical Guide to the Inhibition of Ergosterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Econazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class, widely utilized in the topical treatment of superficial fungal infections. Its efficacy is primarily rooted in the targeted disruption of the fungal cell membrane's structural integrity. This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase. This guide provides a detailed examination of this mechanism, presenting the biochemical pathway, quantitative inhibitory data, relevant experimental protocols, and visual representations of the core processes to offer a comprehensive resource for the scientific community.

The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel

Ergosterol is a sterol analogous to cholesterol in mammalian cells, but it is the predominant sterol found in the cell membranes of fungi.[1][2] Its role is critical for maintaining several key cellular functions:

-

Membrane Fluidity and Rigidity: Ergosterol modulates the fluidity and structural integrity of the fungal plasma membrane.[3]

-

Membrane Permeability: It regulates the passage of ions and molecules, preventing the leakage of essential intracellular components.[1][4]

-

Enzyme Function: The activity of many membrane-bound enzymes is dependent on the presence of ergosterol.[3]

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. A critical segment of this pathway, and the target for azole antifungals, is the conversion of lanosterol to ergosterol, which occurs in the endoplasmic reticulum.[5] This pathway's unique presence in fungi makes it an ideal target for antifungal therapy, minimizing off-target effects in human hosts.[6]

Core Mechanism of this compound Inhibition

This compound exerts its antifungal effect by specifically targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase .[1][4][7][8] This enzyme, encoded by the ERG11 or CYP51 gene, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol.[9][10]

The inhibition mechanism leads to a dual-pronged attack on the fungal cell:

-

Depletion of Ergosterol: The primary consequence is a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. This compromises the membrane's structural and functional integrity.[1][7]

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase causes the intracellular accumulation of lanosterol and other 14α-methylated precursor sterols.[1][9] These sterols are toxic to the cell, further disrupting the membrane structure and interfering with the function of membrane-associated enzymes.

This cascade of events results in increased membrane permeability, leakage of vital cellular contents, and ultimately, the inhibition of fungal growth (a fungistatic effect).[1][5] At higher concentrations, the extensive membrane damage can lead to fungal cell death (a fungicidal effect).

Visualizing the Pathway Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway indicating inhibition by Econazole.

Quantitative Data: Inhibitory Activity of Econazole

The antifungal activity of econazole is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound against clinical isolates of Candida albicans.

| Fungal Strain | Method | MIC Range (µg/mL) | Reference |

| Candida albicans (Clinical Isolates) | Broth Microdilution | 16 - 32 | [11] |

| C. albicans ATCC 10231 (QC Strain) | Broth Microdilution | 16 | [11][12] |

Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Protocol for Quantification of Ergosterol Inhibition

This protocol provides a generalized workflow for determining the effect of this compound on ergosterol production in a target fungus.

Objective: To quantify the reduction in total ergosterol content in fungal cells following exposure to this compound.

Methodology:

-

Culture Preparation:

-

Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth) with the fungal isolate.

-

Prepare parallel cultures containing varying sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, 1x MIC) and a drug-free control.

-

Incubate cultures under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.

-

-

Cell Harvesting and Lysis:

-

Harvest fungal cells from each culture by centrifugation.

-

Wash the cell pellets with sterile distilled water to remove residual media.

-

Lyse the cells. A common method is saponification, which involves resuspending the cell pellet in an alcoholic solution of a strong base (e.g., 25% alcoholic potassium hydroxide) and heating at approximately 85°C for 1-2 hours.[13] This process breaks open the cells and hydrolyzes lipids.

-

-

Sterol Extraction:

-

After saponification, extract the non-saponifiable lipids (which include ergosterol) from the aqueous phase using an organic solvent like n-heptane or cyclohexane.[13][14]

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Carefully collect the organic (upper) layer containing the sterols and transfer to a new tube. Repeat the extraction process on the aqueous layer to maximize yield.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Quantification:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol).

-

Quantify the ergosterol content using one of the following methods:

-

Spectrophotometry: Scan the absorbance of the sample from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at ~282 nm.[13] The concentration can be calculated using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[15][16] The extract is injected into an HPLC system equipped with a C18 column and a UV detector set to ~282 nm. The ergosterol peak is identified and quantified by comparing its retention time and peak area to that of a pure ergosterol standard.

-

-

Visualizing the Ergosterol Quantification Workflow

Caption: Experimental workflow for quantifying ergosterol inhibition.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted technique.[17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the drug in a 96-well microtiter plate using a standardized growth medium like RPMI-1640. The final drug concentrations should span a clinically relevant range.

-

-

Inoculum Preparation:

-

Grow the fungal isolate on an agar plate to obtain a fresh culture.

-

Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.

-

Dilute this suspension in the test medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the drug dilutions and a drug-free growth control) with the prepared fungal inoculum.

-

Seal the plate and incubate at 35°C for 24-48 hours.[17]

-

-

Reading the MIC:

-

After incubation, visually examine the wells for fungal growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free control well.[17]

-

Visualizing the MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound's antifungal efficacy is a direct result of its targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This action leads to a cascade of detrimental effects within the fungal cell, including the depletion of essential ergosterol and the accumulation of toxic sterol precursors, culminating in the disruption of the cell membrane and inhibition of fungal growth. The specificity of this target within the fungal kingdom underscores its value as a therapeutic agent. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of novel and effective antifungal strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Note: HPLC Method for the Quantification of Econazole Nitrate in Cream Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Econazole nitrate is a broad-spectrum antifungal agent commonly used in topical cream formulations to treat skin infections. Accurate and reliable quantification of this compound in these complex matrices is crucial for quality control, stability studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in creams. The method is demonstrated to be simple, accurate, precise, and stability-indicating.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions based on a robust, validated method.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Thermo Hypersil BDS C8 (150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Gradient elution with 0.2% (w/v) phosphoric acid (pH 3.0) and Methanol[1] |

| Gradient Program | A suitable gradient to ensure separation from excipients and degradation products |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 40°C[2] |

| Detection Wavelength | 225 nm[1] |

| Internal Standard | Miconazole Nitrate or Ethyl Paraben (optional, but recommended for improved precision)[2][3] |

Preparation of Solutions

a. Standard Stock Solution (100 µg/mL of this compound):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.[4]

-

Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 300 µg/mL.[1] These will be used to construct the calibration curve.

c. Sample Preparation from Cream:

-

Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.[5]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 1.5 - 300 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1][2] |

| Accuracy (% Recovery) | 97.9% - 102.3%[3] |

| Precision (% RSD) | < 2.0%[3][6] |

| Limit of Detection (LOD) | 1.85 µg/mL[7] |

| Limit of Quantification (LOQ) | 5.62 µg/mL[7] |

| Specificity | No interference from cream excipients or degradation products[1] |

Experimental Workflow

The overall workflow for the quantification of this compound in a cream sample is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound in creams.

Conclusion

The presented HPLC method is suitable for the routine quality control analysis of this compound in cream formulations. The method is specific, accurate, and precise, providing reliable quantification. The sample preparation procedure is straightforward, and the chromatographic run time allows for a high throughput of samples. This application note provides a comprehensive protocol and the necessary validation parameters to implement this method in a laboratory setting.

References

- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of this compound, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a method for quantitative determination of this compound in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Validation of a Capillary Zone Electrophoresis Method for the Quantitative Determination of Econazole Nitrate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate is a widely used broad-spectrum antifungal agent. Ensuring the quality and potency of its pharmaceutical formulations is critical for therapeutic efficacy. This document provides a detailed protocol for the validation of a simple, rapid, and reliable capillary zone electrophoresis (CZE) method for the quantitative determination of this compound in cream formulations. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3][4]

Principle of the Method

Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge at different velocities. For the analysis of this compound, a low pH phosphate buffer is used as the BGE.[5][6] At a pH of 2.5, this compound, a basic compound, is protonated and carries a positive charge, enabling its rapid migration and separation.[5][6] Detection is achieved by monitoring the UV absorbance at a specific wavelength.[5]

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

Capillary Electrophoresis System equipped with a UV detector.

-

Fused-silica capillary (e.g., 31.5 cm total length, 50 µm I.D.).[5]

-

Data acquisition and processing software.

-

-

Chemicals and Reagents:

-

Pharmaceutical Formulation:

-

This compound cream (or other relevant formulation).

-

Preparation of Solutions

-

Background Electrolyte (BGE): Prepare a 20 mmol L⁻¹ phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[5]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of imidazole in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound and imidazole stock solutions with the BGE to achieve the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation

-

Accurately weigh a portion of the this compound cream equivalent to a known amount of the active pharmaceutical ingredient (API).

-

Perform a single extraction step using hydrochloric acid.[5]

-

Add a known concentration of the internal standard (imidazole, e.g., 100 µg mL⁻¹).[5]

-

Vortex and sonicate the mixture to ensure complete dissolution of the this compound.

-

Centrifuge the sample to separate the excipients.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm) before injection into the CZE system.

Capillary Zone Electrophoresis Conditions

A summary of the optimal CZE conditions is provided in the table below.

| Parameter | Condition |

| Capillary | Fused-silica, 31.5 cm (effective length not specified) x 50 µm I.D.[5] |

| Background Electrolyte (BGE) | 20 mmol L⁻¹ phosphate buffer, pH 2.5[5] |

| Applied Voltage | +30 kV[5] |

| Temperature | 25 °C |

| Detection | Direct UV at 200 nm[5] |

| Injection | Hydrodynamic injection (pressure and time to be optimized) |

| Internal Standard | Imidazole (100 µg mL⁻¹)[5] |

Method Validation

The CZE method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] The specificity of the method was demonstrated by the absence of interference from the cream excipients at the migration time of this compound and the internal standard.[5]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Protocol: A series of at least five concentrations of this compound were prepared and analyzed. The peak area ratio of this compound to the internal standard was plotted against the corresponding concentration.

-

Acceptance Criteria: A linear relationship is demonstrated by a correlation coefficient (r) of ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

-

Protocol: The accuracy of the method was determined by analyzing samples of the cream formulation spiked with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

-

Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

-

Protocol for Repeatability (Intra-day Precision): Multiple (e.g., n=6) preparations of the same sample were analyzed on the same day under the same operating conditions.

-

Protocol for Intermediate Precision (Inter-day Precision): The analysis was repeated on different days, and potentially with different analysts and/or equipment.

-

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[5][6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

-

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

Summary of Validation Data

The following tables summarize the quantitative data obtained from the validation of the CZE method for this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Migration Time (min) | Approx. 1.2[5][6] | Consistent |

| Tailing Factor | ≤ 2 | Complies |

| Theoretical Plates | ≥ 2000 | Complies |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range | (Specify the determined range, e.g., 5-50 µg/mL) |

| Correlation Coefficient (r) | 0.9995[5][6] |

| Regression Equation | (e.g., y = mx + c) |

Table 3: Accuracy (Recovery Studies)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80% | 98.1 - 102.5[5][6] | ||

| 100% | 98.1 - 102.5[5][6] | ||

| 120% | 98.1 - 102.5[5][6] |

Table 4: Precision

| Precision Level | Parameter | Result (%RSD) |

| Repeatability (Intra-day) | This compound Assay | < 2.0%[5][6] |

| Intermediate Precision (Inter-day) | This compound Assay | < 2.0%[5][6] |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 1.85[5][6] |

| Limit of Quantitation (LOQ) | 5.62[5][6] |

Visualizations

Figure 1: Experimental workflow for the validation of the CZE method.

Figure 2: Logical relationships of ICH Q2(R1) validation parameters.

Conclusion

The validated capillary zone electrophoresis method is simple, rapid, accurate, and precise for the quantitative determination of this compound in cream formulations.[5][6] The short migration time of approximately 1.2 minutes allows for a high throughput of samples.[5][6] This method can be effectively used for routine quality control analysis of this compound in the pharmaceutical industry.[6]

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 4. database.ich.org [database.ich.org]

- 5. Development and validation of a method for quantitative determination of this compound in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

Application Notes & Protocols: In Vitro Release Testing of Econazole Nitrate from Topical Gels

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for conducting in vitro release testing (IVRT) of econazole nitrate from topical gel formulations. This document outlines the necessary materials, detailed experimental protocols, and data interpretation to ensure accurate and reproducible results.

Introduction

In vitro release testing (IVRT) is a critical tool in the development and quality control of topical drug products. It measures the rate and extent of drug release from a semisolid dosage form, such as a gel, providing valuable insights into product performance and batch-to-batch consistency. For antifungal agents like this compound, which are formulated for localized action, IVRT is essential to ensure the drug is available at the site of application.

Topical gels offer several advantages over traditional ointments and creams, including better patient compliance due to their non-greasy nature and faster drug release.[1][2] The release of this compound from a gel matrix is influenced by various factors, including the type and concentration of the gelling agent, the presence of penetration enhancers, and other physicochemical properties of the formulation.[1][3] This document details the standardized procedures for evaluating the in vitro release of this compound from topical gel formulations.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

Gelling agents (e.g., Carbopol® 940, HPMC, Sodium Alginate)[4]

-

Solvents (e.g., Propylene Glycol, Ethanol)[1]

-

Penetration Enhancers (e.g., Dimethyl Sulfoxide - DMSO)[4]

-

Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]

-

pH adjusting agents (e.g., Triethanolamine)[2]

-

Acetonitrile (HPLC Grade)[6]

-

Methanol (HPLC Grade)[4]

-

Water (HPLC Grade)[6]

-

Synthetic membrane (e.g., prehydrated cellophane, cellulose acetate)[4][5]

Preparation of this compound Topical Gel

This protocol describes a general method for preparing a topical gel containing this compound using a cold mechanical technique.[4]

-

Gelling Agent Dispersion: Accurately weigh the required amount of the gelling agent (e.g., Carbopol® 940) and slowly disperse it in a known volume of purified water with continuous stirring using a mechanical stirrer. Avoid clump formation. Continue stirring until a homogenous dispersion is formed.[7]

-

Drug Solubilization: In a separate container, dissolve the accurately weighed this compound and any preservatives (e.g., methyl and propyl paraben) in a suitable solvent system, which may include propylene glycol and an emollient like Capmul® MCM C8.[1]

-

Incorporation of Drug Solution: Gradually add the drug solution to the gelling agent dispersion with continuous stirring.

-

Addition of Other Excipients: If required, add a penetration enhancer like DMSO to the formulation.[5]

-

pH Adjustment: Adjust the pH of the gel to approximately 6.0, which is suitable for topical application, using a neutralizing agent like triethanolamine.[1][2]

-

Final Mixing: Continue stirring until a uniform and transparent or translucent gel is formed.

-

Deaeration: Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Release Testing (IVRT) using Franz Diffusion Cell

The most common apparatus for IVRT of topical formulations is the Franz diffusion cell.[8][9]

-

Apparatus Setup:

-

Assemble the Franz diffusion cells. The receptor compartment should be filled with a suitable receptor medium, typically phosphate buffer at pH 7.4, to ensure sink conditions.[4][5] The volume of the receptor compartment should be accurately known.

-

Place a magnetic stir bar in the receptor compartment.

-

Maintain the temperature of the receptor medium at 32 ± 0.5 °C or 37 ± 0.5 °C to simulate skin surface temperature.[4] This is typically achieved using a circulating water bath.

-

-

Membrane Preparation:

-

Sample Application:

-

Mount the hydrated membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

-

Accurately weigh a specified amount of the this compound gel and apply it uniformly to the surface of the membrane in the donor compartment.

-

-

Sampling:

-

Sample Analysis:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the IVRT samples.[6][12]

-

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A mixture of a buffer (e.g., 0.005 M ammonium acetate) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 25:75 v/v).[6] The pH may be adjusted with phosphoric acid.

-

Flow Rate: 1.0 mL/min[6]

-

Injection Volume: 10 µL[6]

-

Column Temperature: 25 °C[13]

-

-

Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6][11]

Data Presentation and Analysis

The cumulative amount of this compound released per unit area of the membrane is plotted against the square root of time. The release rate (flux) is determined from the slope of the linear portion of the plot.

Quantitative Data Summary

The following tables summarize typical data obtained from IVRT studies of this compound gels.

Table 1: Formulation Composition of this compound Gels

| Formulation Code | This compound (%) | Gelling Agent (e.g., Carbopol® 940) (%) | Propylene Glycol (%) | Penetration Enhancer (e.g., DMSO) (%) | Purified Water (q.s. to 100%) |

| F1 | 1.0 | 0.5 | 10 | 0 | q.s. |

| F2 | 1.0 | 1.0 | 10 | 0 | q.s. |

| F3 | 1.0 | 1.5 | 10 | 0 | q.s. |

| F4 | 1.0 | 1.0 | 10 | 5 | q.s. |

Table 2: Cumulative Percentage Release of this compound from Different Gel Formulations

| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) |

| 1 | 25.3 ± 1.2 | 20.1 ± 1.5 | 15.8 ± 1.1 | 30.5 ± 1.8 |

| 2 | 40.1 ± 2.1 | 32.5 ± 1.8 | 25.4 ± 1.6 | 48.7 ± 2.5 |

| 3 | 55.6 ± 2.5 | 45.8 ± 2.2 | 36.9 ± 2.0 | 65.9 ± 3.1 |

| 4 | 68.9 ± 3.1 | 58.2 ± 2.8 | 48.1 ± 2.5 | 79.3 ± 3.8 |

| 6 | 85.4 ± 3.9 | 72.3 ± 3.5 | 60.7 ± 3.1 | 92.1 ± 4.2 |

| 8 | 93.8 ± 4.2 | 83.1 ± 3.9 | 71.5 ± 3.6 | 97.6 ± 4.5 |

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific formulation and experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the in vitro release testing of this compound from topical gels.

Caption: Experimental workflow for in vitro release testing.

Caption: Workflow for topical gel preparation.

Conclusion

The protocols and application notes provided in this document offer a standardized approach to the in vitro release testing of this compound from topical gels. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for formulation development, product characterization, and quality control. The use of a validated IVRT method can help in assessing the impact of formulation changes and manufacturing variables on drug release, ultimately contributing to the development of safe and effective topical products.

References

- 1. Development and Characterization of Econazole Topical Gel | MDPI [mdpi.com]

- 2. ijpjournal.com [ijpjournal.com]

- 3. Development and Characterization of Econazole Topical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpmr.com [wjpmr.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and Characterization of Econazole Topical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

- 11. ijpsr.com [ijpsr.com]

- 12. Stability indicating HPLC-method for the determination of this compound in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Econazole Nitrate In Situ Gel Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and evaluation of econazole nitrate in situ gelling systems. The protocols outlined below are based on established methodologies for the development of thermosensitive and mucoadhesive vaginal gels, offering a sustained-release drug delivery platform.

Introduction

This compound is a broad-spectrum antifungal agent commonly used for topical treatment of fungal infections.[1][2][3] In situ gel formulations represent an advanced drug delivery approach, where a formulation administered as a liquid undergoes a phase transition to a gel at the site of application. This transition can be triggered by physiological cues such as temperature or pH.[4] For vaginal drug delivery, a thermosensitive in situ gel can be administered as a low-viscosity liquid at room temperature, which then forms a viscous gel at body temperature, prolonging the residence time and providing sustained release of the active pharmaceutical ingredient.[5][6] This approach can enhance patient compliance by reducing the frequency of administration.[7]

Materials and Methods

Materials

The following materials are typically required for the preparation of this compound in situ gels:

| Material | Supplier Example | Purpose |

| This compound | Yarrow Chem Products, Mumbai | Active Pharmaceutical Ingredient |

| Poloxamer 407 | SD Fine Chemicals | Thermosensitive Gelling Agent |

| Poloxamer 188 | SD Fine Chemicals | Thermosensitive Gelling Agent |

| HPMC K4M | SD Fine Chemicals | Mucoadhesive Polymer, Viscosity Modifier |

| HPMC K100M | SD Fine Chemicals | Mucoadhesive Polymer, Viscosity Modifier |

| Carbopol 940 | - | pH-sensitive Gelling Agent, Viscosity Modifier |

| Citrate Buffer (pH 5.5) | - | Vehicle |

| Benzalkonium Chloride | - | Preservative |

Equipment

-

Magnetic Stirrer with Hot Plate

-

pH Meter

-

Viscometer (e.g., Brookfield Viscometer)

-

Texture Analyzer

-

Franz Diffusion Cell Apparatus

-

UV-Visible Spectrophotometer

-

Incubator

Experimental Protocols

Preparation of the In Situ Gelling System

A common method for preparing a thermosensitive in situ gel is the cold technique.[1]

Protocol:

-

Polymer Dispersion: Slowly add the required amount of Poloxamer 407 and Poloxamer 188 to cold citrate buffer (pH 5.5) with continuous stirring.[7]

-

Overnight Hydration: Keep the dispersion in a refrigerator overnight to ensure complete dissolution and formation of a clear solution.

-

Incorporation of Mucoadhesive Polymer: If required, slowly add the mucoadhesive polymer (e.g., HPMC K4M) to the solution while stirring until a homogenous dispersion is formed.

-

Drug Incorporation: Dissolve this compound (typically 1% w/v) in the polymer solution with continuous stirring until it is completely dissolved.[5][6]

-

Addition of Preservative: Add a suitable preservative like Benzalkonium Chloride to the formulation.[7]

-

Final Volume Adjustment: Adjust the final volume with the citrate buffer.

Caption: Workflow for the preparation of this compound in situ gel.

Evaluation of the In Situ Gel Formulation

Visually inspect the prepared formulations for clarity, color, and the presence of any particulate matter at room temperature and upon gelation.

The pH of the formulation is measured using a calibrated pH meter to ensure it is within the acceptable range for vaginal application (typically around pH 4.5-5.5).

Protocol:

-

Place a specific volume of the formulation in a test tube and immerse it in a temperature-controlled water bath.

-

Gradually increase the temperature of the water bath.

-

The gelling temperature is the point at which the magnetic stir bar stops moving due to gelation.

-

Gelling time can be determined by visual inspection of the gel formation after administration to a simulated physiological environment.[7]

Protocol:

-

Measure the viscosity of the formulation at different temperatures (e.g., 25°C and 37°C) using a viscometer.

-

Use a suitable spindle and rotational speed.

-

This helps to characterize the sol-gel transition and the consistency of the gel at physiological temperature.

Protocol:

-

Take a known amount of the gel and dissolve it in a suitable solvent.

-